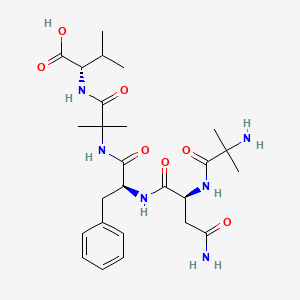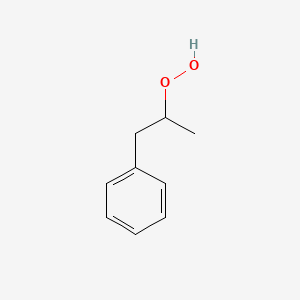
1-Phenylpropane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpropane-2-peroxol, also known as cumene hydroperoxide, is an organic compound with the molecular formula C₉H₁₂O₂. It is classified as an organic hydroperoxide and appears as a colorless to pale yellow liquid. This compound is known for its role as an intermediate in various industrial processes, particularly in the production of phenol and acetone .
Vorbereitungsmethoden
1-Phenylpropane-2-peroxol is typically synthesized through the autoxidation of cumene (isopropylbenzene). The process involves the treatment of cumene with oxygen at elevated temperatures, usually above 100°C. The reaction can be represented as follows :
C6H5(CH3)2CH+O2→C6H5(CH3)2COOH
In industrial settings, this compound is produced as an intermediate in the cumene process, which is used to manufacture phenol and acetone from benzene and propene .
Analyse Chemischer Reaktionen
1-Phenylpropane-2-peroxol undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various organic reactions. .
Decomposition: Upon decomposition, it forms methylstyrene, acetophenone, and 2-phenyl-2-propanol
Free Radical Initiation: It serves as a free radical initiator in the polymerization of acrylates and methacrylates.
Common reagents and conditions used in these reactions include oxygen, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1-Phenylpropane-2-peroxol has a wide range of applications in scientific research and industry:
Polymerization: It is used as an initiator for radical polymerization, particularly for acrylate and methacrylate monomers.
Curing Agent: It acts as a curing agent for polyester resins.
Oxidizing Agent: It is employed as an oxidizer in organic chemical reactions, including the epoxidation of allylic alcohols and fatty acid esters.
Intermediate: It serves as an intermediate in the cumene process for producing phenol and acetone.
Nanocapsules: It is used in the preparation of polystyrene nanocapsules.
Wirkmechanismus
The mechanism of action of 1-Phenylpropane-2-peroxol involves its role as an oxidizing agent and free radical initiator. The compound decomposes to generate free radicals, which then initiate various chemical reactions. In the polymerization process, these free radicals help in the formation of polymer chains by reacting with monomers .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpropane-2-peroxol can be compared with other organic hydroperoxides, such as:
Tert-Butyl Hydroperoxide: Similar to this compound, tert-butyl hydroperoxide is used as a radical initiator and oxidizing agent.
Hydrogen Peroxide: While hydrogen peroxide is a simpler molecule, it also acts as an oxidizing agent.
The uniqueness of this compound lies in its specific applications in the production of phenol and acetone, as well as its role in the polymerization of acrylates and methacrylates .
Eigenschaften
CAS-Nummer |
500131-53-3 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-hydroperoxypropylbenzene |
InChI |
InChI=1S/C9H12O2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI-Schlüssel |
SFXDUIPHBILDKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


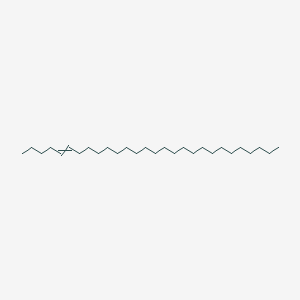
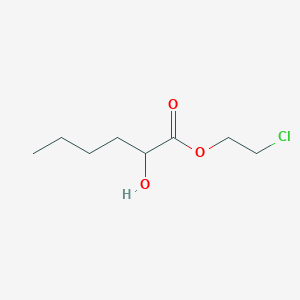

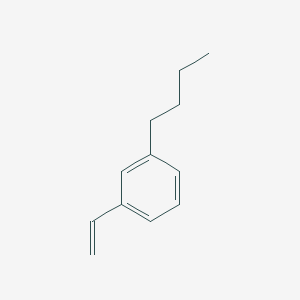
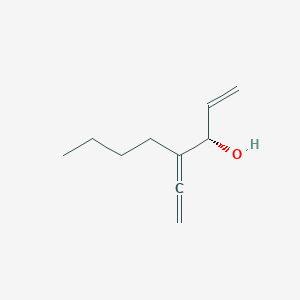
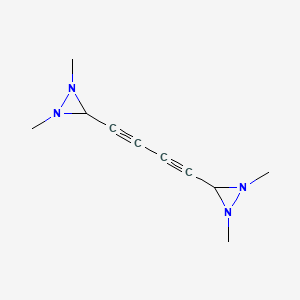
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)

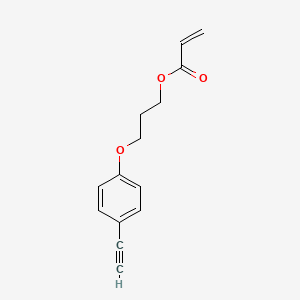

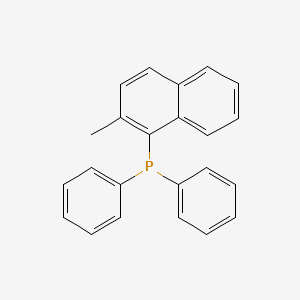
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
